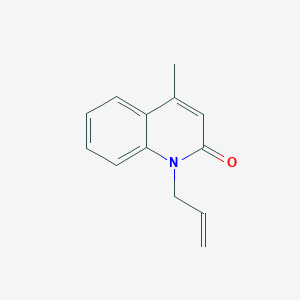

1-allyl-4-methyl-2(1H)-quinolinone

Description

Historical Context and Evolution of Quinolone Scaffold Research

The journey of quinolone research began serendipitously in 1962 with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. oup.comnih.gov This initial discovery, although modest in its antibacterial activity, laid the groundwork for the development of a vast library of synthetic quinolone compounds. oup.comresearchgate.net These synthetically derived compounds inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. researchgate.netnih.gov

The first generation of quinolones, including nalidixic acid, exhibited a limited spectrum of activity, primarily against Gram-negative bacteria. nih.govnih.gov The subsequent decades saw significant advancements, with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position leading to the second-generation fluoroquinolones, such as norfloxacin, in the 1980s. oup.comacs.org This structural modification dramatically enhanced antibacterial potency and broadened the spectrum to include Gram-positive bacteria. oup.comacs.org Further generations of fluoroquinolones have continued to expand the antimicrobial spectrum and improve pharmacokinetic properties. oup.comresearchgate.net To date, over 10,000 quinolone compounds have been synthesized, though only a small fraction have reached clinical use. researchgate.net

Significance of the 2(1H)-Quinolinone Core in Advanced Chemical Research

The 2(1H)-quinolinone moiety, a structural isomer of the more extensively studied 4-quinolone, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.gov This heterocyclic system is present in various natural products and serves as a versatile building block for the synthesis of more complex molecules. solubilityofthings.com The presence of a carbonyl group within the ring system enhances its reactivity, allowing for a wide range of chemical transformations. solubilityofthings.com

Derivatives of 2(1H)-quinolinone have demonstrated a broad array of biological activities, and some have been successfully commercialized as therapeutic agents. nih.govnih.govnih.gov For instance, compounds incorporating this core structure have been developed for the treatment of respiratory diseases, ulcers, and as antipsychotic agents. nih.gov Furthermore, certain 2(1H)-quinolinone derivatives exhibit fluorescent properties, making them valuable tools in the development of probes for biological imaging and diagnostics. solubilityofthings.com The adaptability of the 2(1H)-quinolinone scaffold continues to drive research into new derivatives with novel applications. researchgate.netresearchgate.net

Specific Focus on N-Allylated Quinolone Architectures

The introduction of an allyl group at the N1 position of the quinolone ring system, creating N-allylated quinolones, imparts unique chemical properties and reactivity to the molecule. The synthesis of these compounds can be achieved through the reaction of the parent quinolone with an allyl halide, such as allyl bromide. researchgate.netprepchem.com

A key reaction of N-allylated quinolones is the Claisen rearrangement, a thermal process that involves the nih.govnih.gov-sigmatropic rearrangement of the allyl group from the nitrogen atom to the C3 position of the quinolone ring. This reaction provides a powerful method for the C-alkylation of the quinolone scaffold, leading to the formation of new carbon-carbon bonds and enabling the synthesis of a variety of substituted quinolone derivatives.

The reactivity of the allyl group also allows for further functionalization. For example, the double bond of the allyl group can participate in addition reactions, providing a handle for the introduction of various functional groups. This versatility makes N-allylated quinolones valuable intermediates in the synthesis of diverse heterocyclic compounds.

Rationale for Comprehensive Academic Investigation of 1-Allyl-4-methyl-2(1H)-quinolinone

The specific compound, 1-allyl-4-methyl-2(1H)-quinolinone, serves as a focal point for academic investigation due to its representative structure and potential for synthetic transformations. The presence of the N-allyl group, a methyl group at the C4 position, and the 2-oxo functionality creates a molecule with distinct steric and electronic properties that influence its reactivity.

The synthesis of 1-allyl-4-methyl-2(1H)-quinolinone itself is a subject of study, with methods involving the N-alkylation of 4-methyl-2(1H)-quinolinone. The investigation of its chemical properties, including its spectroscopic data and reactivity in various chemical reactions, provides valuable insights into the behavior of N-allylated quinolone systems. Furthermore, this compound can serve as a precursor for the synthesis of more complex molecules through reactions involving the allyl group or the quinolone core. nih.gov

Below is a table summarizing some of the key physical and chemical properties of 1-allyl-4-methyl-2(1H)-quinolinone:

| Property | Value |

| CAS Number | 128128-28-9 |

| Molecular Formula | C13H13NO |

| Molecular Weight | 199.25 g/mol |

| Melting Point | 72-73 °C |

| Boiling Point | 294.3±30.0 °C (Predicted) |

| Density | 1.081±0.06 g/cm3 (Predicted) |

Table 1: Physicochemical Properties of 1-allyl-4-methyl-2(1H)-quinolinone. chemicalbook.com

Classical and Modified Cyclization Reactions for Quinolone Ring Formation

Conrad-Limpach Condensation and Derivatives

The Conrad-Limpach synthesis, first reported in 1887, is a cornerstone for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. nih.gov The reaction involves the condensation of anilines with β-ketoesters. nih.gov Depending on the reaction conditions, either a 4-hydroxyquinoline (B1666331) or a 2-hydroxyquinoline (which exists as the 2-quinolone tautomer) can be formed.

The mechanism commences with the nucleophilic attack of the aniline (B41778) on the keto group of the β-ketoester, forming a tetrahedral intermediate. Subsequent proton transfers lead to a Schiff base, which then undergoes a keto-enol tautomerization. An electrocyclic ring-closing reaction, which is often the rate-determining step and typically requires high temperatures (around 250 °C), forms the quinoline (B57606) ring. The final steps involve the elimination of an alcohol and further tautomerization to yield the 4-hydroxyquinoline product. nih.gov The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yield of the cyclization step. nih.gov

While a direct synthesis of 1-allyl-4-methyl-2(1H)-quinolinone via a one-pot Conrad-Limpach reaction is not prominently documented, a plausible two-step approach involves the initial synthesis of 4-methyl-2(1H)-quinolinone followed by N-allylation. The initial quinolinone can be synthesized from an appropriate aniline and a β-ketoester.

Table 1: Reaction Conditions for the Synthesis of a 2-Alkyl-4(1H)-quinolone via Conrad-Limpach Reaction

| Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline, β-ketoester | High-boiling solvent (e.g., diphenyl ether) | ~250 | Good | rsc.org |

Gould-Jacob Reaction and Mechanistic Insights

The Gould-Jacobs reaction is another classical method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives. ablelab.eumdpi.com The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. ablelab.euiipseries.org This initial step is a nucleophilic substitution, where the aniline displaces the ethoxy group to form an anilidomethylenemalonic ester. ablelab.eu

The subsequent and crucial step is a thermal cyclization of this intermediate. This process involves a 6-electron electrocyclization, which forms the quinoline ring. ablelab.eu The reaction is typically carried out at high temperatures. The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo tautomeric form. ablelab.eu Subsequent saponification and decarboxylation steps can then be employed to remove the ester group at the 3-position, yielding the 4-hydroxyquinoline. ablelab.eu The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. ablelab.eu

The direct synthesis of 1-allyl-4-methyl-2(1H)-quinolinone using the Gould-Jacob reaction is not a standard application of this methodology, as it primarily yields 4-hydroxyquinolines. However, one could envision a multi-step sequence where a suitably substituted aniline is used to form a 4-hydroxy-2-methylquinoline derivative, which would then require subsequent N-allylation and potentially other functional group manipulations to arrive at the target compound.

Palladium-Catalyzed Cyclizations and Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of quinolines and quinolinones, offering milder reaction conditions and broader substrate scope compared to classical methods. One notable approach is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. rsc.orgscispace.com This method is particularly relevant for the synthesis of 1-allyl-4-methyl-2(1H)-quinolinone due to the direct incorporation of an allyl group.

A plausible mechanistic pathway for a related quinoline synthesis involves the initial palladium-catalyzed oxidation of an allyl alcohol to an α,β-unsaturated aldehyde. This aldehyde then undergoes condensation with an aniline to form an imine. Subsequent palladium-mediated steps, including dimerization and cyclization, lead to the formation of the quinoline ring. scispace.com

Another relevant palladium-catalyzed reaction is the N-allylation of pre-formed quinolinone scaffolds. For instance, the N-allylation of indoles with allylic alcohols promoted by a palladium catalyst and a titanium co-catalyst has been reported, and a similar strategy could be adapted for the N-allylation of 4-methyl-2(1H)-quinolinone. nih.gov

Table 2: Conditions for Palladium-Catalyzed Synthesis of Quinolines

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Allyl alcohol, Aniline | Pd(OAc)₂ | DMSO | 130 | 79 (GC Yield) | scispace.com |

Oxidative Mannich Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov In the context of quinolinone synthesis, modified or oxidative Mannich reactions can be employed to introduce functionalized side chains or to construct parts of the heterocyclic ring system.

While a direct one-pot synthesis of 1-allyl-4-methyl-2(1H)-quinolinone via a standard Mannich reaction is not straightforward, the reactivity of the quinolinone nucleus can be exploited. For example, 2-aminoquinolin-4(1H)-one has been shown to undergo Mannich reactions with various amines and formaldehyde, leading to substitution at the 3-position. nih.gov Furthermore, the synthesis of quinazolinone-based Mannich bases has been reported, demonstrating the utility of this reaction in building complex heterocyclic systems. niscair.res.ininnovareacademics.in

An intramolecular oxidative Mannich cyclization represents a more advanced strategy that could potentially be applied to construct the quinolinone ring. This would involve a precursor molecule containing both the nucleophilic amine and the enolizable carbonyl component, which upon oxidation would cyclize to form the desired ring system.

Aza-Michael Addition Approaches

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis and provides a powerful method for C-N bond formation. researchgate.net This reaction can be a key step in a tandem sequence for the synthesis of quinolinone derivatives.

A potential strategy for the synthesis of 1-allyl-4-methyl-2(1H)-quinolinone could involve the aza-Michael addition of allylamine to a suitable α,β-unsaturated carbonyl compound bearing an ortho-functionalized phenyl group that can participate in a subsequent cyclization. For instance, a ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils has been developed for the synthesis of substituted quinolines. rsc.org

The general mechanism involves the initial addition of the amine to the Michael acceptor to form a β-amino carbonyl compound. This intermediate can then undergo an intramolecular condensation or cyclization to form the quinolinone ring. The choice of catalyst, such as N-methylimidazole, can be crucial for promoting the aza-Michael addition of N-heterocycles to α,β-unsaturated carbonyl compounds. organic-chemistry.org

Reductive Cyclization Strategies

Reductive cyclization of ortho-substituted nitroarenes is a well-established and versatile method for the synthesis of a variety of nitrogen-containing heterocycles, including quinolinones. This approach typically involves the reduction of a nitro group to an amino group, which then undergoes an intramolecular reaction with another functional group on the side chain to form the heterocyclic ring.

A common strategy involves the use of ortho-nitrochalcones or related α,β-unsaturated carbonyl compounds. The reduction of the nitro group, often achieved with reagents like Fe/HCl or through catalytic hydrogenation, generates an in-situ amino group. This amino group can then undergo an intramolecular conjugate addition (an intramolecular aza-Michael reaction) onto the α,β-unsaturated system, followed by tautomerization to yield the 4-quinolone. Alternatively, if the starting material is an ortho-nitrocinnamic acid derivative, reductive cyclization can lead to a 2-quinolinone.

Table 3: Conditions for the Reductive Cyclization of Indolylnitrochalcone Derivatives

| Substrate | Reducing Agent/Solvent | Temperature | Yield (%) | Reference |

| 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one | Fe/HCl in Ethanol (B145695) | Reflux | Excellent | mdpi.com |

Synthetic Methodologies and Mechanistic Pathways for 1-Allyl-4-methyl-2(1H)-quinolinone and Related Analogs

The synthesis of 1-allyl-4-methyl-2(1H)-quinolinone, a derivative of the versatile quinolinone scaffold, involves strategic chemical transformations that prioritize efficiency, selectivity, and sustainability. Research into its synthesis and that of its analogs focuses on overcoming inherent chemical challenges, such as regioselectivity, and aligning with modern green chemistry principles.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-prop-2-enylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-3-8-14-12-7-5-4-6-11(12)10(2)9-13(14)15/h3-7,9H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHULICVLNSQZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification Strategies of 1 Allyl 4 Methyl 2 1h Quinolinone

Functionalization at Quinolone Ring Positions

The quinolinone ring presents several positions amenable to substitution, each with distinct reactivity influenced by the electronic nature of the heterocyclic system.

The C-3 position of the 4-hydroxy-2(1H)-quinolone tautomer is particularly reactive, located between the activating hydroxyl and amino groups within the vinylogous amide system. This position is susceptible to electrophilic attack. A notable C-C bond-forming reaction at this position is the palladium-catalyzed allylation of 4-hydroxy-2(1H)-quinolone, which proceeds efficiently in water. researchgate.net

While direct carboxamide formation is not a single-step process, a plausible and common synthetic route involves first introducing a carboxylic acid functionality at the C-3 position. This can be achieved through methods such as Vilsmeier-Haack formylation followed by oxidation. The resulting 3-carboxy-quinolinone can then be converted into a C-3 carboxamide derivative through standard amide bond formation protocols. This involves activating the carboxylic acid with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), followed by reaction with a primary or secondary amine. This two-step process provides access to a diverse library of C-3 carboxamide analogs.

Table 1: Plausible Synthetic Route for C-3 Carboxamide Formation

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Carboxylation (via Formylation-Oxidation) | 1. POCl₃, DMF2. Oxidizing agent (e.g., KMnO₄) | 1-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

| 2 | Amide Coupling | Amine (R-NH₂), Coupling agent (e.g., EDC, HOBt) | 1-allyl-N-substituted-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide |

The C-4 position, bearing a methyl group in the parent structure, can also be a key site for modification. A common strategy to enable substitutions at C-4 involves converting the 4-hydroxy tautomer into a 4-chloro derivative using reagents like phosphorus oxychloride. This chloro group acts as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. mdpi.com

This approach has been used to introduce a variety of functionalities. For instance, reaction of the 4-chloro-quinolinone intermediate with thiourea (B124793) can yield a 4-sulfanyl derivative. mdpi.com Similarly, treatment with various thiols, such as ethanethiol (B150549) or butanethiol, leads to the corresponding 4-alkylthio ethers. mdpi.com These substitutions demonstrate the utility of the 4-chloro intermediate as a versatile precursor for a range of 4-substituted quinolinones.

Table 2: Examples of Nucleophilic Substitution at the C-4 Position of a Chloro-quinolinone Intermediate

| Nucleophile | Reagent | Resulting C-4 Substituent | Reference |

| Thiourea | Thiourea | -SH (Sulfanyl) | mdpi.com |

| Ethanethiol | Ethanethiol | -SCH₂CH₃ (Ethylthio) | mdpi.com |

| Butanethiol | Butanethiol | -S(CH₂)₃CH₃ (Butylthio) | mdpi.com |

| Hydrazine | Hydrazine | -NHNH₂ (Hydrazino) | mdpi.com |

The carbocyclic (benzene) portion of the quinolinone ring can undergo electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing groups. The fused heterocyclic ring generally acts as an activating, ortho-para directing system.

Research on related 4-hydroxy-1H-quinolin-2-ones has demonstrated functionalization at the C-6 position. nih.gov For example, acylation with cinnamoyl chloride has been successfully performed at this site. nih.gov Furthermore, the C-6 position can be functionalized to introduce a carboxylic acid group, which can then be used in coupling reactions, such as with a diazo salt to form a diazo derivative. nih.gov Modifications at the C-8 position have also been described, particularly in the context of 8-methylquinolin-2(1H)-one systems. mdpi.com

Table 3: Selected Modifications on the Carbocyclic Ring of Quinolone Systems

| Position | Reaction Type | Example Reaction | Reference |

| C-6 | Acylation | Reaction with cinnamoyl chloride | nih.gov |

| C-6 | Diazotization | Coupling with a diazonium salt | nih.gov |

| C-8 | Thiation | Conversion of 8-methyl-4-chloroquinolin-2(1H)-one to the corresponding thione | mdpi.com |

Manipulation of the N-1 Allyl Moiety

The N-1 allyl group provides a reactive handle for a distinct set of chemical transformations, allowing for the extension of the molecular framework or the construction of new fused ring systems without altering the core quinolinone.

The double bond of the N-1 allyl group is susceptible to electrophilic attack, which can initiate intramolecular cyclization reactions. Halocyclization, typically involving the reaction of the allyl group with an electrophilic halogen source like iodine or bromine, is a powerful method for constructing new heterocyclic rings. In this reaction, the electrophile adds to the double bond, forming a halonium intermediate. This is followed by an intramolecular nucleophilic attack from the oxygen atom of the quinolinone carbonyl group, leading to the formation of a fused oxazoline (B21484) or oxazine (B8389632) ring, depending on the regioselectivity of the closure.

The formation of an oxazole (B20620) ring is another potential modification. nih.gov While not a direct cyclization of the allyl group, the allyl moiety can be chemically transformed into a precursor suitable for oxazole synthesis. For example, oxidative cleavage (ozonolysis) of the allyl double bond would yield an N-1 acetaldehyde (B116499) derivative. This aldehyde could then be converted into an oxime, which upon cyclization and dehydration, could form a fused 1,2-oxazole (isoxazole) ring system.

Olefin cross-metathesis (CM) is a highly effective and versatile reaction for forming new carbon-carbon double bonds. harvard.edu This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, allows the N-1 allyl group of 1-allyl-4-methyl-2(1H)-quinolinone to be coupled with a wide variety of other olefins. harvard.edunih.gov This strategy enables the systematic extension and diversification of the N-1 side chain.

The reaction involves the exchange of alkylidene fragments between the N-1 allyl group and a partner olefin, typically releasing ethylene (B1197577) as a byproduct. harvard.edu The choice of the olefin partner dictates the structure of the newly installed side chain. For example, cross-metathesis with acrolein can introduce an α,β-unsaturated aldehyde functionality, while reaction with acrylates can append an ester group. beilstein-journals.org This method offers a modular approach to introduce new functional groups and structural motifs at the N-1 position. The reactivity in these transformations can sometimes be enhanced by the presence of a nearby heteroatom, such as an allylic oxygen or sulfur atom. beilstein-journals.org

Table 4: Examples of Potential Olefin Cross-Metathesis Reactions on the N-1 Allyl Chain

| Olefin Partner | Catalyst | Resulting N-1 Side Chain |

| Acrolein | Grubbs' Catalyst | -CH=CH-CHO (Propenal) |

| Methyl acrylate | Grubbs' Catalyst | -CH=CH-COOCH₃ (Methyl propenoate) |

| Styrene | Grubbs' Catalyst | -CH=CH-Ph (Cinnamyl) |

| Allyl alcohol | Grubbs' Catalyst | -CH=CH-CH₂OH (But-2-en-1-ol) |

Synthesis of Fused Heterocyclic Systems

The fusion of additional heterocyclic rings onto the 1-allyl-4-methyl-2(1H)-quinolinone core can significantly alter its three-dimensional structure and physicochemical properties, leading to novel compounds with potentially enhanced biological activities.

Construction of Spiro and Polycyclic Quinolone Derivatives

The synthesis of spiro and polycyclic quinolone derivatives represents a sophisticated approach to creating structurally complex and diverse molecules. One-pot multicomponent reactions are an efficient strategy for constructing such intricate frameworks. For instance, quinoline-fused spiro-quinazolinones can be synthesized through an acid-mediated reaction involving a 2-aminoacetophenone, a 1,3-cyclohexanedione, and an anthranilamide. The reaction proceeds via the formation of an acridinone (B8587238) intermediate, which then undergoes a subsequent reaction with the anthranilamide to form an imine. Intramolecular nucleophilic attack by the amide nitrogen on the imine carbon leads to the formation of the spiro-quinazolinone. mun.ca

While not starting directly from 1-allyl-4-methyl-2(1H)-quinolinone, this methodology highlights a plausible pathway for its conversion to spiro derivatives. The allyl group could potentially be introduced before or after the spirocyclization.

Another powerful method for constructing polycyclic systems is the intramolecular Heck reaction. chim.itwikipedia.orgresearchgate.net This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org For 1-allyl-4-methyl-2(1H)-quinolinone, a halogen could be introduced onto the quinolinone ring, which could then undergo an intramolecular Heck reaction with the allyl group to form a new ring. The regioselectivity of the cyclization can often be controlled to produce a variety of ring sizes. wikipedia.orgrsc.org Such intramolecular cyclizations are powerful tools for generating tertiary and quaternary stereocenters with high diastereoselectivity. chim.it

Triazole Ring Integration

The integration of a triazole ring into the quinolinone structure can lead to compounds with a broad spectrum of biological activities. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole-linked quinolones. This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne.

In the context of 1-allyl-4-methyl-2(1H)-quinolinone, the allyl group can be functionalized to introduce either an azide or an alkyne moiety. For example, the corresponding 4-azidoquinolin-2(1H)-one can be reacted with various terminal alkynes in the presence of a copper catalyst to yield 4-(1,2,3-triazolyl)quinolin-2(1H)-ones. nih.gov Conversely, the allyl group could be converted to a terminal alkyne and reacted with an appropriate azide.

A different approach involves the synthesis of 4-allyl-3-(2-methyl-4-quinolyl)-1H-1,2,4-triazole-5(4H)-thione. This compound is synthesized from the hydrazide of 2-methyl-4-quinoline carboxylic acid and allyl isothiocyanate, which upon heating with an alkali, undergoes cyclization to form the triazole-thione derivative.

Oxazoloquinoline and Pyrido[1,2-a]pyrimidine (B8458354) Analogues

The fusion of oxazole or pyrimidine (B1678525) rings to the quinolinone core can generate novel heterocyclic systems with interesting pharmacological profiles.

The synthesis of oxazolo[3,2-a]quinolinium triiodide has been achieved from 4-methyl-1-(3-methylbut-2-enyl)quinolin-2(1H)-one, a compound structurally related to 1-allyl-4-methyl-2(1H)-quinolinone. rsc.org This suggests that similar intramolecular cyclization strategies could be applied to the allyl derivative. Furthermore, oxazolo[4,5-c]quinolinone analogs have been synthesized from ethyl 2-aminooxazole-4-carboxylate in a multi-step process that involves a Suzuki-Miyaura cross-coupling reaction and a ring cyclization under basic conditions. researchgate.netorganic-chemistry.org

Pyrido[1,2-a]pyrimidin-4-ones are another class of fused heterocycles that can be synthesized through various methods, including one-pot tandem copper-catalyzed C-N bond formation and intramolecular amidation reactions. chim.it Although not demonstrated directly from 1-allyl-4-methyl-2(1H)-quinolinone, these synthetic strategies could potentially be adapted. For instance, a suitably functionalized quinolinone could be coupled with a (Z)-3-amino-3-arylacrylate ester to construct the fused pyrido[1,2-a]pyrimidine ring system. chim.it Additionally, multicomponent reactions involving 6-aminouracil, an aldehyde, and a 1,3-dicarbonyl compound have been used to synthesize pyrimido[4,5-b]quinolines. mun.canih.gov

Incorporating Diverse Chemical Scaffolds

The conjugation of 1-allyl-4-methyl-2(1H)-quinolinone with other chemical entities, such as organometallic complexes or other pharmacophores, can lead to hybrid molecules with unique properties and potential for novel mechanisms of action.

Ferrocene-Containing Quinolones

Ferrocene (B1249389), with its unique three-dimensional structure and electrochemical properties, is an attractive scaffold to incorporate into drug candidates. The synthesis of quinolinyl-substituted ferrocenes can be achieved through various methods, such as the Friedländer reaction of acetylferrocene (B1663952) with 2-aminobenzaldehyde (B1207257) derivatives. organic-chemistry.org This reaction provides a direct route to link the quinoline (B57606) and ferrocene moieties.

While a direct synthesis starting from 1-allyl-4-methyl-2(1H)-quinolinone has not been explicitly reported, the allyl group could serve as a handle for coupling with a ferrocene-containing fragment. For example, a palladium-catalyzed cross-coupling reaction could be employed to link the quinolinone to a ferrocenyl boronic acid or a related organometallic reagent. The combination of ferrocene with other pharmacophores has led to the development of novel ferrocene-benzofuran hybrids, showcasing the versatility of this approach in creating diverse molecular architectures. mdpi.com

Hybrid Molecular Architectures

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially synergistic or additive biological activities. nih.gov The 1-allyl-4-methyl-2(1H)-quinolinone scaffold is an excellent candidate for the development of such hybrid molecules.

For instance, pyrimidine-quinolone hybrids have been designed and synthesized as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). mdpi.com These hybrids were constructed using a green, catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction. mdpi.com The linker between the two scaffolds plays a crucial role in the biological activity of the hybrid molecule.

The allyl group of 1-allyl-4-methyl-2(1H)-quinolinone provides a convenient attachment point for various linkers and other molecular fragments. Click chemistry, for example, could be used to attach a wide range of functionalities to the quinolinone core, leading to a diverse library of hybrid molecules for biological screening. The development of such hybrid compounds is a promising strategy for discovering new drugs with improved efficacy and reduced side effects. nih.gov

Spectroscopic and Advanced Structural Characterization of 1 Allyl 4 Methyl 2 1h Quinolinone and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of quinolinone derivatives, providing detailed information about the chemical environment of individual atoms. uncw.edutsijournals.com

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of 1-allyl-4-methyl-2(1H)-quinolinone. In the ¹H NMR spectrum, characteristic signals for the allyl and methyl groups, as well as the aromatic protons of the quinolinone core, are observed. The chemical shifts of these protons are influenced by their electronic environment. organicchemistrydata.orgnih.gov For instance, the protons of the methyl group typically appear as a singlet, while the allyl group protons exhibit a more complex pattern of multiplets due to spin-spin coupling. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms, particularly the carbonyl carbon of the quinolinone ring and the carbons of the allyl and methyl groups, are highly diagnostic. researchgate.netmdpi.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Quinolinone Derivatives

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.61–3.98 | 37.2–39.5 |

| C₃-H | 6.26–6.91 | 110.2–112.8 |

| Aromatic-H | 7.00–8.24 | 115.5–153.8 |

| Carbonyl (C=O) | - | 160.6–166.0 |

| Imide Carbon | - | 163.5 |

| Ketone Carbon | - | 192.4 |

Note: The chemical shifts are indicative and can vary based on the solvent and specific substituents on the quinolinone core. researchgate.netmdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To overcome the limitations of 1D NMR in complex molecules, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the molecule, such as the protons within the allyl group and the aromatic protons of the quinolinone ring. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the allyl and methyl groups to the quinolinone core. uncw.edu

Advanced NMR for Tautomeric Preferences

Certain quinolinone derivatives can exist in different tautomeric forms. Advanced NMR techniques, including variable-temperature NMR and the use of specific NMR-active isotopes like ¹⁵N, can be used to study these tautomeric equilibria. researchgate.netencyclopedia.pub The chemical shifts, particularly of the nitrogen and oxygen-bearing carbons and their attached protons, can provide quantitative information about the relative populations of the different tautomers in solution. researchgate.netnih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for determining the molecular weight of 1-allyl-4-methyl-2(1H)-quinolinone and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions. The fragmentation of quinolinone derivatives often involves cleavages at the α-position to the carbonyl group and the nitrogen atom. mdpi.com The loss of the allyl group or the methyl group can lead to the formation of stable fragment ions that are readily detected. youtube.com The mass spectrum of 4-methyl-2(1H)-quinolinone, a related compound, shows a prominent molecular ion peak. nist.gov Similarly, the mass spectrum of 1-methyl-4(1H)-quinolinone provides further insight into the fragmentation of N-substituted quinolinones. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 1-allyl-4-methyl-2(1H)-quinolinone. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. nih.govmasterorganicchemistry.com

Key expected vibrational frequencies include:

C=O stretching: A strong absorption band typically in the range of 1650-1690 cm⁻¹ is characteristic of the amide carbonyl group in the quinolinone ring. researchgate.netlibretexts.org

C=C stretching: Bands corresponding to the aromatic ring and the allyl group's double bond are expected in the 1450-1600 cm⁻¹ region.

C-H stretching: Absorptions for aromatic and aliphatic C-H bonds are typically observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. pressbooks.pub

C-N stretching: This vibration usually appears in the 1200-1350 cm⁻¹ range.

The presence and precise position of these bands confirm the presence of the quinolinone core and the allyl and methyl substituents. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray analysis of related quinolinone derivatives has revealed important details about their crystal packing, including the role of intermolecular interactions such as hydrogen bonding and π-π stacking in stabilizing the crystal lattice. researchgate.net For 1-allyl-4-methyl-2(1H)-quinolinone, X-ray diffraction would confirm the planar nature of the quinolinone ring system and the orientation of the allyl and methyl substituents relative to this plane. helsinki.fi

Conformational Analysis and Intermolecular Interactions

While specific conformational analysis for 1-allyl-4-methyl-2(1H)-quinolinone is not extensively detailed in the reviewed literature, studies on closely related quinolinone derivatives provide a strong framework for understanding its likely structural characteristics and non-covalent interactions.

The three-dimensional structure of quinolinone derivatives is heavily influenced by the nature and position of their substituents. X-ray diffraction studies on various substituted quinolinones reveal that the core bicyclic system is often nearly planar. researchgate.net However, substituents can introduce significant conformational variability. For instance, in the crystal structure of 4-methyl-1-phenylquinolin-2(1H)-one, the phenyl group at the N1 position is twisted significantly out of the plane of the quinolinone ring system, with a dihedral angle of 87.15 (7)°. researchgate.net Similarly, analysis of a 1-benzyl-6-fluoro-7-(piperidin-1-yl)quinolin-4-one derivative showed that the 1,2,4-oxadiazole (B8745197) and quinoline (B57606) moieties are nearly coplanar, which is attributed to π-system conjugation. nih.gov

Intermolecular interactions are crucial in dictating the crystal packing and solid-state properties of these compounds. Common interactions observed in quinolinone derivatives include:

Hydrogen Bonds: Non-classical hydrogen bonds, such as C-H···O interactions, are frequently observed, linking molecules into chains or dimers. researchgate.netscielo.br In one derivative, a carbonyl oxygen atom acts as a bifurcated hydrogen bond acceptor. researchgate.net

π-π Stacking: The planar aromatic rings of the quinolinone core facilitate stacking interactions, which contribute significantly to the stability of the crystal lattice. mdpi.com

Dispersion Forces: Energy decomposition analysis performed on a complex quinolinone derivative revealed that dispersion forces can be the dominant attractive interaction, particularly in stacking arrangements. nih.gov

C-H···π Interactions: Interactions between methyl groups and the π-system of aromatic rings also play a role in the supramolecular assembly. researchgate.net

| Interaction Type | Compound Example | Method of Analysis | Reference |

| C-H···O Hydrogen Bonds | 4-Methyl-1-phenylquinolin-2(1H)-one | Single Crystal X-ray Diffraction | researchgate.net |

| π-π Stacking | 7-allyl-6-amino-3-methyl-1,2,4-triazolo[3,4-f] nih.govscielo.brnih.gov-triazin-8(7H)-one | Single Crystal X-ray Diffraction | mdpi.com |

| Dispersion Forces | 5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole | CrystalExplorer Energy Decomposition | nih.gov |

| C-H···π Interactions | 4-Methyl-1-phenylquinolin-2(1H)-one | Single Crystal X-ray Diffraction | researchgate.net |

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development. While specific studies on the polymorphism of 1-allyl-4-methyl-2(1H)-quinolinone were not identified, research on other quinolinone derivatives demonstrates the importance of this phenomenon within this class of compounds.

A study on the novel antiallergenic compound TA-270, a complex quinolinone derivative, identified multiple polymorphic forms (designated α, β, and δ) as well as an amorphous form. nih.gov These forms were characterized and differentiated using a suite of analytical techniques:

Powder X-ray Diffractometry (PXRD): Revealed distinct diffraction patterns for each crystalline form, confirming their different lattice structures.

Thermal Analysis (DSC): Showed different melting points and thermal behaviors for each polymorph.

Infrared (IR) Spectroscopy and Solid-State 13C-NMR: Provided insights into the internal molecular packing and conformational differences between the polymorphs. nih.gov

The study found that the different forms exhibited varying thermodynamic stability and that transitions between them could be induced by heat. nih.gov For example, the β- and δ-forms were found to transform into the more stable α-form upon heating. nih.gov Such studies are crucial as polymorphism can significantly impact physical properties like solubility and dissolution rate.

| Polymorph of TA-270 | Characterization Methods | Key Finding | Reference |

| α-form | PXRD, Thermal Analysis, IR, Solid-State NMR | Thermodynamically most stable form. | nih.gov |

| β-form | PXRD, Thermal Analysis, IR, Solid-State NMR | Transforms into the α-form upon heating. | nih.gov |

| δ-form | PXRD, Thermal Analysis, IR, Solid-State NMR | Also transforms into the α-form upon heating. | nih.gov |

| Amorphous | PXRD, Thermal Analysis, IR, Solid-State NMR | Crystallizes into the α-form upon heating. | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For compounds like 1-allyl-4-methyl-2(1H)-quinolinone, the quinolinone core constitutes a conjugated system and is the primary chromophore responsible for absorbing light in the UV-Vis region.

The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure. Factors that would be expected to influence the UV-Vis spectrum of 1-allyl-4-methyl-2(1H)-quinolinone include:

The extent of conjugation: The fused aromatic and pyridinone rings create an extended π-system.

Substituents: The methyl group at position 4 and the allyl group at position 1 can subtly influence the electronic distribution and, consequently, the energy of the electronic transitions.

Solvent: The polarity of the solvent can affect the energy levels of the ground and excited states, potentially causing a shift in the λmax (solvatochromism).

Analysis of UV-Vis spectra is a standard method for confirming the identity of synthesized compounds and for studying how structural modifications affect the electronic properties of the quinolinone scaffold.

Theoretical and Computational Chemistry Studies on 1 Allyl 4 Methyl 2 1h Quinolinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of modern chemical research, enabling the accurate prediction of molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. For a molecule like 1-allyl-4-methyl-2(1H)-quinolinone, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. tandfonline.comresearchgate.net These optimized geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Studies on related quinolinone derivatives have demonstrated the reliability of DFT in reproducing experimental X-ray diffraction data. mdpi.com For instance, in a study on 4-methyl-1-phenylquinolin-2(1H)-one, the calculated bond distances and angles within the quinolin-2(1H)-one moiety were found to be comparable to those observed in other quinolinone derivatives. nih.gov The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be thoroughly analyzed. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides insights into hyperconjugative interactions and charge distribution within the molecule. uantwerpen.be

Table 1: Predicted Geometric Parameters for a Quinolinone Ring System (Analog)

| Parameter | Predicted Value (Å or °) |

| C2=O Bond Length | ~1.22 |

| N1-C2 Bond Length | ~1.38 |

| C4-C4a Bond Length | ~1.42 |

| C4-C11 (Methyl) Bond Length | ~1.51 |

| C2-N1-C8a Angle | ~122 |

| C4-C4a-C8a Angle | ~120 |

Note: These are representative values based on DFT calculations of similar 4-methyl-2-quinolinone systems and serve as an estimation for 1-allyl-4-methyl-2(1H)-quinolinone.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For quinoline (B57606) derivatives, DFT calculations have been extensively used to determine these energies. tandfonline.comresearchgate.net The introduction of different substituents on the quinolinone ring can significantly influence the HOMO and LUMO energy levels. For 1-allyl-4-methyl-2(1H)-quinolinone, the allyl group at the N1 position and the methyl group at the C4 position would be expected to modulate the electronic properties compared to the parent quinolinone.

Table 2: Representative HOMO-LUMO Energies for Substituted Quinolinones (Analogs)

| Compound (Analog) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-Methylquinoline | -6.5 | -1.2 | 5.3 |

| N-Aryl-Quinolinone | -5.8 | -2.1 | 3.7 |

Note: These values are illustrative and derived from computational studies on analogous compounds.

Prediction of Reactivity and Selectivity

The electronic information derived from DFT calculations, particularly the HOMO and LUMO energies and the distribution of electrostatic potential, allows for the prediction of a molecule's reactivity and the selectivity of its reactions. Molecular Electrostatic Potential (MEP) maps are particularly useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. tandfonline.com

For 1-allyl-4-methyl-2(1H)-quinolinone, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the aromatic rings will have regions of varying electron density that can influence the regioselectivity of electrophilic aromatic substitution reactions. The allyl group itself introduces additional reactivity, with the double bond being susceptible to electrophilic addition. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity. scirp.org

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior and conformational landscape of molecules.

Conformational Analysis through Computational Methods

The presence of the flexible allyl group in 1-allyl-4-methyl-2(1H)-quinolinone introduces conformational isomerism. The rotation around the N1-C(allyl) and C-C single bonds of the allyl group can lead to different spatial arrangements of the atoms. Computational methods, including both quantum mechanics and molecular mechanics, are powerful tools for performing conformational analysis to identify the most stable conformers. nih.gov

Studies on other N-allyl substituted heterocyclic systems have shown that the orientation of the allyl group relative to the heterocyclic ring is influenced by a combination of steric and electronic effects. youtube.com For 1-allyl-4-methyl-2(1H)-quinolinone, the interaction between the allyl group and the methyl group at the C4 position, as well as the rest of the quinolinone ring system, will dictate the preferred conformation. A potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, can reveal the energy barriers between different conformers. A study on a related compound, methyl 1-allyl-4-methyl-1H-benzo[c] uantwerpen.bearabjchem.orgthiazine-3-carboxylate 2,2-dioxide, revealed a distorted sofa conformation for the dihydrothiazine ring and a specific inclination of the allyl substituent relative to the ring's mean plane. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. rsc.org By calculating the excitation energies and oscillator strengths, the wavelengths of maximum absorption (λmax) can be predicted.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net These calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental data and aid in the assignment of vibrational modes to specific molecular motions. For 1-allyl-4-methyl-2(1H)-quinolinone, theoretical predictions of its UV-Vis, IR, and NMR spectra would be instrumental in its structural confirmation. Computational studies on various quinoline derivatives have demonstrated the utility of these methods in spectroscopic analysis. mdpi.comarabjchem.orgresearchgate.net

Table 3: Predicted Spectroscopic Data for a Quinolinone Derivative (Analog)

| Spectroscopic Data | Predicted Value |

| λmax (UV-Vis) | ~320-340 nm |

| C=O Stretch (IR) | ~1650-1670 cm-1 |

| Aromatic C-H Stretch (IR) | ~3000-3100 cm-1 |

Note: These are representative values based on computational studies of similar quinolinone systems.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of novel molecules, thereby streamlining the design and synthesis of more potent and specific therapeutic agents. While specific QSAR models exclusively for 1-allyl-4-methyl-2(1H)-quinolinone are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on structurally related quinolinone derivatives.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized into several classes, including electronic (e.g., electronegativity, electron density), steric (e.g., van der Waals volume), and topological, among others. Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical model that links these descriptors to the observed biological activity.

For instance, in a study on novel quinolinone-based thiosemicarbazones designed as anti-tuberculosis agents, a predictive QSAR model was successfully developed. nih.gov The robustness and predictive power of such models are evaluated using various statistical parameters. A high squared correlation coefficient (R²) indicates a good fit of the model to the data, while the Fischer statistic (F) assesses the model's statistical significance. The standard deviation (s) provides a measure of the model's precision.

Validation is a critical step to ensure the model is not overfitted and can accurately predict the activity of new compounds. Common validation techniques include leave-one-out (LOO) and leave-many-out (LMO) cross-validation, Y-randomization, and bootstrap analysis. nih.gov In the case of the quinolinone-based thiosemicarbazones, the developed QSAR model demonstrated strong predictive capability with an R² value of 0.83 and an F value of 47.96. nih.gov

Table 1: Illustrative Statistical Parameters for a QSAR Model of Quinolinone Derivatives nih.gov

| Parameter | Value | Description |

| R² (squared correlation coefficient) | 0.83 | Indicates that 83% of the variance in the biological activity is explained by the model. |

| F (Fischer statistic) | 47.96 | A high value suggests a statistically significant relationship between the descriptors and the activity. |

| s (standard deviation) | 0.31 | Represents the average deviation of the predicted values from the observed values. |

| Q²_LOO (cross-validated R²) | > 0.5 | A value greater than 0.5 from leave-one-out cross-validation indicates good predictive ability. |

This table is illustrative and based on a study of quinolinone-based thiosemicarbazones, not 1-allyl-4-methyl-2(1H)-quinolinone itself.

Once a validated QSAR model is established, it can be used to elucidate which structural features are most influential in modulating the biological response. The descriptors included in the final QSAR equation highlight the key molecular properties that are either beneficial or detrimental to the desired activity.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. This method is instrumental in understanding drug-receptor interactions at a molecular level and can guide the design of more specific and potent inhibitors.

While specific molecular docking studies targeting 1-allyl-4-methyl-2(1H)-quinolinone are not readily found in the literature, research on related quinoline derivatives provides valuable insights into this process. For example, molecular docking has been used to investigate the interaction of quinoline-1,4-quinone hybrids with the anti-apoptotic protein BCL-2, a key target in cancer therapy. nih.gov

The docking process involves placing the ligand in the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. A more negative score generally indicates a more favorable binding interaction. impactfactor.org These predictions can help identify potential biological targets for a compound and provide a mechanistic hypothesis for its observed activity. For the quinoline-1,4-quinone hybrids, docking studies successfully showed their potential to inhibit the BCL-2 protein, corroborating experimental findings that they induce the mitochondrial apoptotic pathway. nih.gov

Beyond predicting the binding pose and affinity, molecular docking allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.

A detailed examination of the docked pose of a ligand within the binding pocket of its target can reveal key amino acid residues that are critical for binding. For instance, a study on quinolone carboxylic acid derivatives highlighted the importance of non-covalent interactions, such as hydrogen bonds and dispersive forces, in the stabilization of these molecules within a biological environment. mdpi.com Understanding these specific interactions is crucial for lead optimization. For example, if a hydrogen bond with a particular serine residue in the binding pocket is identified as being important, medicinal chemists can design new analogs that enhance this interaction, potentially leading to increased potency and selectivity.

Table 2: Common Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Description |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. |

Structure Activity Relationship Sar Investigations for Mechanistic Biological Understanding

Correlating Structural Variations with Modulated Biological Activities

Systematic alterations to the 2-quinolinone scaffold have a profound impact on biological outcomes. While specific SAR studies on 1-allyl-4-methyl-2(1H)-quinolinone are not extensively documented, research on analogous series provides valuable insights. For instance, studies on 4-methyl-2-(4-substituted phenyl)quinoline derivatives have been conducted to establish a quantitative structure-activity relationship (QSAR), correlating structural features with antibacterial and antifungal activities. researchgate.netresearchgate.netscispace.com

In one such study, a series of 4-methyl-2-(p-substituted phenyl)quinoline derivatives were synthesized and their antifungal activity was evaluated. The nature of the substituent on the phenyl ring at the 2-position significantly influenced the activity.

| Substituent (R) at para-position of phenyl ring | Antifungal Activity (Zone of Inhibition in mm) |

| -H | 18 |

| -Cl | 22 |

| -Br | 24 |

| -NO2 | 26 |

| -OCH3 | 20 |

This interactive table is based on data from analogous 4-methyl-2-phenyl-quinoline derivatives and illustrates how electronic-withdrawing groups at the para position of the phenyl ring tend to increase antifungal activity. researchgate.net

These findings suggest that the electronic properties and size of substituents play a crucial role in the biological activity of quinoline (B57606) derivatives. Although this data is for 2-phenyl substituted quinolines, it underscores the principle that modifications to the quinolinone core, including the N-allyl and 4-methyl groups of the title compound, would likely result in modulated biological activities.

Identification of Pharmacophore Features in N-Allyl Quinolones

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For the broader class of quinolones, pharmacophore models have been developed, particularly for their antibacterial effects targeting enzymes like DNA gyrase. These models typically highlight the importance of:

A planar aromatic ring system: The quinolinone core provides this feature, enabling potential intercalation with DNA or stacking interactions within a protein binding site.

Hydrogen bond acceptors: The carbonyl oxygen at the 2-position is a key hydrogen bond acceptor.

Hydrogen bond donors: Depending on the substitution, amine or hydroxyl groups can act as hydrogen bond donors.

Hydrophobic regions: Alkyl and aryl substituents, such as the 4-methyl and N-allyl groups, contribute to hydrophobic interactions with the target. nih.gov

Impact of Substituent Position and Electronic Effects on Mechanistic Potency

The position and electronic nature of substituents on the quinoline ring are critical determinants of potency. Studies on various quinoline derivatives have shown that both electron-donating and electron-withdrawing groups can significantly affect biological activity, and the effect is highly dependent on their position on the ring system. nih.govacs.org

For example, in the synthesis of substituted quinolines via electrophilic cyclization of N-(2-alkynyl)anilines, the nature of the substituent on the aniline (B41778) ring did not dramatically affect the yield, suggesting a degree of tolerance for various electronic properties during synthesis. However, for biological activity, such changes are often pivotal. nih.gov

The electronic properties of substituents can influence the molecule's ability to participate in key interactions, such as hydrogen bonding and pi-stacking, as well as affect its pharmacokinetic properties like membrane permeability and metabolic stability. The methyl group at the 4-position of 1-allyl-4-methyl-2(1H)-quinolinone is an electron-donating group, which can influence the electron density of the quinolinone ring. The N-allyl group, while primarily hydrophobic, can also influence the electronic environment of the lactam nitrogen. The precise impact of these substituents on a specific biological target would require dedicated mechanistic studies.

Role of Molecular Conformation in Biological Recognition

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. The N-allyl group in 1-allyl-4-methyl-2(1H)-quinolinone introduces a degree of conformational flexibility. The rotation around the N-C bond of the allyl group can allow the molecule to adopt different conformations, one of which may be the "bioactive conformation" that fits optimally into the binding site of a target protein.

Bioisosteric Replacement Studies

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.govyoutube.com

Common bioisosteric replacements for a methyl group include -NH2, -OH, -F, and -Cl. youtube.com Replacing the 4-methyl group of 1-allyl-4-methyl-2(1H)-quinolinone with these bioisosteres could lead to significant changes in biological activity. For example, replacing the methyl group with a hydroxyl group would introduce a hydrogen bond donor, potentially leading to new interactions with a biological target.

The allyl group at the N1 position could also be subject to bioisosteric replacement. An N-propyl group would have similar steric bulk but lack the reactivity of the double bond. An N-propargyl group would introduce a triple bond, altering the electronics and geometry.

A study on triazinoquinazolines, which are structurally related to quinolines, demonstrated that the bioisosteric replacement of a carbon atom with a sulfur atom led to a decrease in affinity for COX-1, showcasing how such replacements can modulate target selectivity. nih.gov

| Original Group | Potential Bioisostere | Potential Change in Property |

| 4-Methyl | -OH | Increased polarity, hydrogen bond donor |

| 4-Methyl | -Cl | Increased lipophilicity, altered electronics |

| N-Allyl | N-Propyl | Removal of reactive double bond |

| N-Allyl | N-Propargyl | Linear geometry, altered electronics |

This interactive table presents potential bioisosteric replacements for the key functional groups of 1-allyl-4-methyl-2(1H)-quinolinone and their likely impact on the molecule's properties.

Enantiomeric Studies and Stereochemical Influence on Activity

Chirality plays a critical role in the biological activity of many drugs, as enantiomers can have different potencies, efficacies, and even different pharmacological effects. mdpi.com In the case of 1-allyl-4-methyl-2(1H)-quinolinone, the molecule itself is achiral. However, modifications to the allyl group, for example, by hydroxylation at the 2'-position, would create a chiral center, leading to a pair of enantiomers.

While there are no specific enantiomeric studies on derivatives of 1-allyl-4-methyl-2(1H)-quinolinone, the general principles of stereochemistry in drug action are well-established. It is common for one enantiomer to be significantly more active than the other, as it will have the correct three-dimensional arrangement to bind effectively to a chiral biological target like a protein or enzyme.

The process of separating enantiomers is known as chiral resolution. wikipedia.orgyoutube.comlibretexts.org Should a chiral derivative of 1-allyl-4-methyl-2(1H)-quinolinone be synthesized, it would be crucial to resolve the enantiomers and test them individually to determine the stereochemical influence on activity. This could be achieved by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.

Mechanistic Biological Activity of 1 Allyl 4 Methyl 2 1h Quinolinone and Analogues

Investigations into Anticancer Mechanisms

Quinoline (B57606) and its derivatives, including the quinolinone scaffold, are recognized for their broad-spectrum anticancer activities. ijmphs.comresearchgate.netnih.gov These compounds exert their effects through diverse mechanisms of action, such as the inhibition of critical enzymes, disruption of cellular division, and induction of programmed cell death. ijmphs.comresearchgate.netnih.gov

Inhibition of DNA Synthesis Pathways

Quinoline analogues have been shown to interfere with DNA synthesis, a critical process for the proliferation of cancer cells. ijmphs.com The planar structure of the quinoline ring system allows these molecules to intercalate between DNA base pairs. ijmphs.com This intercalation can disrupt DNA replication and transcription, leading to DNA damage and ultimately triggering apoptosis in rapidly dividing cancer cells.

Furthermore, some quinoline-based compounds act as inhibitors of enzymes crucial for DNA synthesis and maintenance. Fluoroquinolones, a well-known class of quinoline derivatives, inhibit type II topoisomerases (DNA gyrase and topoisomerase IV), which are necessary for separating bacterial DNA during cell division. wikipedia.orgmdpi.com This mechanism, while primarily antibacterial, highlights the potential for quinoline structures to target analogous enzymes in eukaryotic cells. nih.gov Indeed, some quinoline-chalcone hybrids have been found to inhibit topoisomerase I and II. nih.gov Other studies have shown that quinoline derivatives can inhibit DNA polymerases and DNA methyltransferases, further disrupting DNA synthesis and repair processes.

Tubulin Polymerization Inhibition

A significant anticancer mechanism of various quinolinone analogues is the inhibition of tubulin polymerization. mdpi.comnih.gov Microtubules, which are dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. rsc.org By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.govnih.gov

Several studies have demonstrated that quinoline derivatives bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules. rsc.orgnih.gov This mode of action is shared by a variety of structurally diverse quinolinone analogues. For instance, 2-phenyl-4-quinolone has been identified as an inhibitor of tubulin polymerization, contributing to its anti-proliferative effects. nih.gov Similarly, a series of 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been developed as new tubulin polymerization inhibitors. mdpi.com The potent cytotoxic activity of many of these compounds against various cancer cell lines underscores the therapeutic potential of targeting tubulin with quinolinone-based molecules. nih.govmdpi.com

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) | 6.74 | mdpi.com |

| Compound 4c (a quinoline derivative) | 17 ± 0.3 | nih.gov |

| Fused pyrazolopyrimidoquinolines (3b and 3d) | 13.29 and 13.58 | researchgate.net |

| 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one (3c) | 5.9 | rsc.org |

Induction of Pro-Apoptotic Pathways (e.g., Caspase-3, BAX, Bcl-2 modulation)

Quinolinone derivatives have been shown to induce apoptosis in cancer cells through the modulation of key proteins in both the intrinsic and extrinsic apoptotic pathways. nih.govnih.gov A central mechanism involves the activation of caspases, a family of proteases that execute programmed cell death.

Studies have demonstrated that certain quinolinone analogues can activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3. nih.gov For example, the quinolinone derivative AJ-374 was found to activate all three caspases in HL-60 leukemia cells. nih.gov Similarly, 2-phenyl-4-quinolone treatment led to the activation of caspase-8, -2, and -3. nih.gov

The modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) members, is another critical aspect of the pro-apoptotic activity of quinolinones. Research has shown that compounds like 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax. nih.gov This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway. nih.govnih.gov

| Compound | Effect | Cell Line | Reference |

|---|---|---|---|

| 2-phenyl-4-quinolone | Activation of caspase-8, -2, and -3; Phosphorylation of Bcl-2 | Various cancer cells | nih.gov |

| AJ-374 (2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one) | Activation of caspase-8, -9, and -3; Increased FAS protein level | HL-60 | nih.gov |

| 12e (6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one) | Decreased Bcl-2; Increased Bax and p53 | Human ovarian cancer cells | nih.gov |

| Smh-3 (2-[3-(methylamino)-phenyl]-6-(pyrrolidin-1-yl) quinolin-4-one) | Mitochondria-dependent apoptotic cell death | HL-60 | spandidos-publications.com |

Phosphoinositide 3-Kinase (PI3K) Inhibition Mechanisms

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently overactive in many cancers, promoting cell growth, proliferation, and survival. nih.gov Quinoline and quinolinone derivatives have emerged as potent inhibitors of this critical pathway, with some acting as dual PI3K/mTOR inhibitors. nih.govfrontiersin.orggoogle.com

The quinoline scaffold has proven to be a valuable template for the design of PI3K inhibitors. nih.govfrontiersin.org For instance, a series of 4-acrylamido-quinoline derivatives were developed as potent PI3K/mTOR dual inhibitors, with some compounds showing remarkable inhibition of PI3Kα at nanomolar concentrations. nih.govfrontiersin.org These inhibitors act by down-regulating key biomarkers in the PI3K/Akt/mTOR pathway, such as phosphorylated Akt (p-Akt), phosphorylated S6 ribosomal protein, and phosphorylated 4E-BP1. nih.govfrontiersin.org

Furthermore, imidazo[4,5-c]quinoline derivatives have been identified as effective modulators of the PI3K/PKB pathway. nih.gov The development of these compounds highlights the versatility of the quinoline core in creating selective and potent inhibitors of the PI3K signaling cascade, offering a promising avenue for targeted cancer therapy. nih.govnih.gov

Cellular Growth and Colony Formation Suppression

A key outcome of the diverse mechanistic actions of quinolinone analogues is the suppression of cancer cell growth and proliferation. nih.govmdpi.comgoogle.com By interfering with fundamental cellular processes, these compounds effectively inhibit the viability of tumor cells. nih.govmdpi.com

The inhibition of cellular growth is often a direct consequence of the mechanisms detailed in the preceding sections. For example, the induction of cell cycle arrest, particularly in the G2/M or G0/G1 phase, prevents cancer cells from completing division, thereby halting their proliferation. nih.govmdpi.com The novel quinoline derivative 91b1, for instance, was shown to suppress cell proliferation by causing an accumulation of cells in the G0/G1 phase. nih.gov

Moreover, the pro-apoptotic effects of quinolinone derivatives contribute significantly to the reduction in cancer cell populations. nih.govrsc.org The ability of these compounds to trigger programmed cell death ensures that damaged or uncontrollably dividing cells are eliminated. The suppression of tumor cell growth by these compounds has been observed in various cancer cell lines, including those of the breast, colon, and lung, demonstrating the broad applicability of quinolinone-based agents in cancer therapy. ijmphs.comresearchgate.net The allyl group, present in the target compound, is also found in natural compounds that have been shown to suppress neoplastic cell proliferation by inducing apoptosis and cell cycle arrest. nih.govnih.gov

Receptor Interaction Studies for Analgesic Research

In addition to their anticancer properties, quinoline and quinolinone derivatives have been investigated for their potential as analgesic agents. najah.eduresearchgate.netmdpi.com Their mechanism of action in pain modulation often involves interaction with specific receptor systems.

One area of research has focused on the cannabinoid receptors, CB1 and CB2. A study on quinolone-3-carboxamides revealed that these compounds exhibit high affinity and selectivity for the CB2 receptor. nih.gov One particular compound with high CB2 affinity demonstrated analgesic activity in an in vivo model of inflammatory pain, suggesting that selective CB2 receptor agonism is a viable strategy for pain relief. nih.gov

Another target for quinoline-based analgesics is the µ-opioid receptor (MOR). mdpi.comelifesciences.org While direct agonists can have significant side effects, research has explored the development of ligands with mixed µ/δ opioid receptor interactions or allosteric modulators. mdpi.comnih.gov The allyl group, as seen in 1-allyl-4-methyl-2(1H)-quinolinone, is present in some known opioid receptor ligands. nih.gov Furthermore, derivatives of 3,4-dihydro-2(1H)-quinolinone have been synthesized and evaluated as sigma-1 receptor antagonists, which represents another potential pathway for achieving analgesia. sigmaaldrich.com

The diverse receptor interactions of quinoline and quinolinone analogues highlight their potential to be developed into novel pain management therapies with potentially improved side-effect profiles compared to traditional analgesics. najah.edumdpi.com

Opioid Receptor Antagonism Mechanisms

Opioid receptors, a class of G protein-coupled receptors, are central to pain modulation. While many quinoline-based compounds have been investigated for their analgesic properties, acting as agonists at these receptors, the potential for antagonist activity also exists within this chemical class. nih.gov For instance, certain quinolinomorphinan derivatives have shown high selectivity and agonist activity for the δ-opioid receptor. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor Agonism

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. The development of selective nAChR modulators is a significant area of research for conditions like Alzheimer's disease and schizophrenia. nih.gov

Studies have explored various quinoline derivatives for their activity at nAChRs. For example, a series of novel azabicyclic and diazabicyclic compounds featuring a quinoline ring demonstrated varying affinities and activities at α7 and α4β2 nAChR subtypes. nih.gov Some of these compounds acted as antagonists, while others displayed agonistic properties with EC50 values in the low micromolar range. nih.gov

Currently, there are no specific studies that have determined the activity of 1-allyl-4-methyl-2(1H)-quinolinone as a nicotinic acetylcholine receptor agonist. The agonistic activity would depend on its ability to bind to the receptor's orthosteric site and induce the channel opening, allowing for cation influx. The structural characteristics of 1-allyl-4-methyl-2(1H)-quinolinone would need to be evaluated through binding assays and functional studies to determine its potential in this area.

Antioxidant Activity Investigations

The quinoline scaffold is recognized for its antioxidant potential, which is the ability to neutralize harmful reactive oxygen species (ROS). benthamdirect.comnih.gov This activity is often attributed to the ability of the quinoline ring system and its substituents to donate hydrogen atoms or electrons. nih.govresearchgate.net